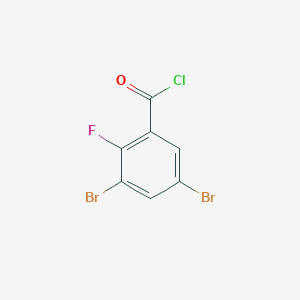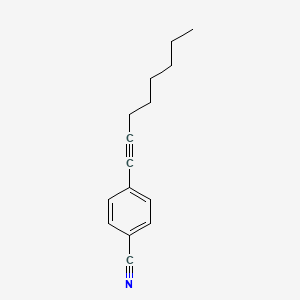
4-Oct-1-ynylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(1-octynyl)- is an organic compound that belongs to the class of nitriles It features a benzene ring substituted with a nitrile group and an octynyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-octynyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 1-octyne in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of benzonitrile, 4-(1-octynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions: Benzonitrile, 4-(1-octynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the alkyne group to alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alkanes.
Substitution: Nitrobenzonitrile or halogenated benzonitrile derivatives.
科学的研究の応用
Benzonitrile, 4-(1-octynyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Benzonitrile, 4-(1-octynyl)- is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of benzonitrile, 4-(1-octynyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming new carbon-carbon bonds. These interactions can lead to the formation of various bioactive compounds and materials with unique properties.
類似化合物との比較
Benzonitrile: A simpler analogue with only a nitrile group attached to the benzene ring.
4-Octynylbenzene: A compound with an octynyl group but lacking the nitrile functionality.
4-Cyanophenylacetylene: A compound with both nitrile and alkyne groups but in different positions.
Uniqueness: Benzonitrile, 4-(1-octynyl)- is unique due to the presence of both nitrile and octynyl groups at specific positions on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for various synthetic and industrial applications.
特性
CAS番号 |
312708-98-8 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC名 |
4-oct-1-ynylbenzonitrile |
InChI |
InChI=1S/C15H17N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-6H2,1H3 |
InChIキー |
NZAFXMNWVHJORA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)
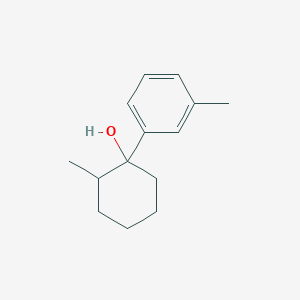

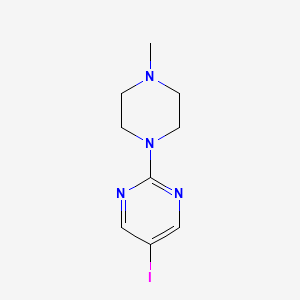
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
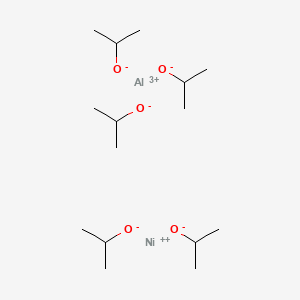
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)

